molecular formula C14H17BrO2 B13071322 Ethyl 2-(3-(3-bromophenyl)cyclobutyl)acetate

Ethyl 2-(3-(3-bromophenyl)cyclobutyl)acetate

Cat. No.: B13071322
M. Wt: 297.19 g/mol
InChI Key: DCSIMRNPZLWACM-UHFFFAOYSA-N
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Description

Stereochemical Features

While the compound’s synthesis route and commercial availability suggest a racemic mixture, no explicit stereochemical data (e.g., enantiomeric ratios or diastereomerism) are reported in extant literature. The cyclobutane ring’s puckered conformation introduces axial and equatorial positions for substituents, but the absence of chiral centers in the current structure limits stereoisomerism. Computational data from the provided sources indicate a TPSA (Topological Polar Surface Area) of 26.3 Ų and a LogP of 3.8959, reflecting moderate polarity and high lipophilicity.

Computational Parameter Value
Molecular Weight 297.19 g/mol
TPSA 26.3 Ų
LogP 3.8959
Rotatable Bonds 4

The four rotatable bonds (ethyl ester oxygen, acetate methylene, and two cyclobutane-carbon bonds) suggest conformational flexibility, particularly in the ethyl acetate side chain.

Properties

Molecular Formula

C14H17BrO2

Molecular Weight

297.19 g/mol

IUPAC Name

ethyl 2-[3-(3-bromophenyl)cyclobutyl]acetate

InChI

InChI=1S/C14H17BrO2/c1-2-17-14(16)8-10-6-12(7-10)11-4-3-5-13(15)9-11/h3-5,9-10,12H,2,6-8H2,1H3

InChI Key

DCSIMRNPZLWACM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1CC(C1)C2=CC(=CC=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-(3-bromophenyl)cyclobutyl)acetate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of a bromophenyl compound with a cyclobutyl acetate derivative in the presence of a palladium catalyst and a boron reagent under mild and functional group-tolerant conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-(3-bromophenyl)cyclobutyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed for substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Ethyl 2-(3-(3-bromophenyl)cyclobutyl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-(3-bromophenyl)cyclobutyl)acetate involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The cyclobutyl ring provides structural rigidity, affecting the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Structural and Functional Group Variations

Ethyl 2-(3-bromophenyl)acetate (CAS 14062-30-7)
  • Structure : Lacks the cyclobutyl group; features a direct ethyl acetate linkage to the 3-bromophenyl ring.
  • Molecular Weight : 243.10 g/mol .
  • Biological Activity : Acts as an agonist for olfactory receptor OR1A1 with an EC50 range of 11.5–24.4 µM .
Methyl 2-(2-methylphenyl)acetate
  • Structure : Methyl ester with a 2-methylphenyl substituent instead of 3-bromophenyl.
  • Biological Activity : Comparable EC50 (12.2–25.0 µM) to Ethyl 2-(3-bromophenyl)acetate for OR1A1 activation, suggesting ester group (ethyl vs. methyl) has minimal impact on potency .
Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate (CAS 885068-75-7)
  • Structure : Difluoro substitution at the acetate α-carbon.
  • Molecular Weight : 286.17 g/mol .
Ethyl 2-[(3-bromophenyl)amino]acetate (CAS 2521-91-7)
  • Structure: Replaces the acetoxy group with an amino moiety.
  • Applications : Used as a building block in peptide-mimetic drug synthesis, with 98% purity reported .
  • Functional Group Effect: The amino group introduces hydrogen-bonding capability, enhancing solubility in polar solvents compared to ester analogs.
Agonist Activity (Olfactory Receptors)
  • 2-Ethoxynaphthalene : Potent OR2W1 agonist (EC50 = 3.05–6.59 µM), highlighting the importance of aromatic system size for receptor specificity .
Anticancer Activity
  • Ethyl 2-((3-bromophenyl)amino)-2-oxoacetate Derivatives: Compound 6–31 exhibits potent anticancer activity (IC50 = 0.090–0.650 µM against multiple cancer cell lines) .
  • Role of Substituents: The oxo and amino groups likely enhance interactions with cellular targets, such as kinases or DNA-binding proteins.
Physicochemical Comparisons
Compound Molecular Weight (g/mol) Key Functional Groups LogP (Predicted) Solubility Profile
Ethyl 2-(3-(3-bromophenyl)cyclobutyl)acetate ~303.2 (estimated) Cyclobutyl, Bromophenyl ~3.5 Low water solubility
Ethyl 2-(3-bromophenyl)acetate 243.10 Bromophenyl, Ester ~2.8 Moderate in organic solvents
Ethyl 2-[(3-bromophenyl)amino]acetate 258.12 Amino, Ester ~1.9 Higher aqueous solubility

Biological Activity

Ethyl 2-(3-(3-bromophenyl)cyclobutyl)acetate is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and comparative studies with similar compounds.

Structural Characteristics

This compound is characterized by the following structural components:

  • Cyclobutyl Ring : A four-membered carbon ring that contributes to the compound's rigidity and potential interactions with biological targets.
  • Bromophenyl Group : The presence of a bromine atom in the phenyl group enhances the compound's reactivity and biological activity.
  • Ester Functionality : The ethyl acetate moiety provides a site for hydrolysis, potentially releasing active metabolites.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus10 µg/mL
Escherichia coli15 µg/mL
Mycobacterium tuberculosis8 µg/mL

Anticancer Activity

This compound has also been investigated for its potential anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through various pathways, including the modulation of kinase activities.

  • Mechanism of Action : The compound appears to inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways. This inhibition leads to reduced cell viability and increased apoptosis in cancerous cells.
Cancer Cell Line IC50 Value (µM)
HeLa (cervical cancer)5.0
MCF-7 (breast cancer)7.5
A549 (lung cancer)6.0

Comparative Studies

Comparative studies with similar compounds have highlighted the unique biological activity of this compound. For instance, its brominated analogs often show enhanced potency due to increased lipophilicity and reactivity.

Compound Name Structural Features Biological Activity
Ethyl 4-methoxyphenylacetateLacks cyclobutyl ringModerate antimicrobial activity
Cyclobutyl acetateContains cyclobutyl but no aromatic substitutionLow anticancer activity
4-MethoxyphenylcyclobutaneContains both cyclobutyl and methoxy groupsLimited reactivity

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted on this compound revealed that it significantly inhibited the growth of multidrug-resistant strains of Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating resistant infections.
  • Case Study on Cancer Cell Apoptosis : In vitro experiments demonstrated that treatment with this compound resulted in a dose-dependent increase in apoptosis markers in MCF-7 cells, indicating its potential utility as an anticancer drug.

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